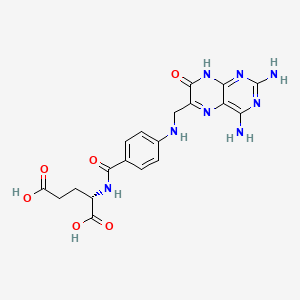
7-Hydroxy Aminopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy Aminopterin is a biochemical compound with the molecular formula C19H20N8O6 and a molecular weight of 456.41. It is a derivative of aminopterin, which is an amino derivative of folic acid. This compound is primarily used in biochemical research and has significant implications in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Aminopterin typically involves the hydroxylation of aminopterin. The reaction conditions often require specific catalysts and controlled environments to ensure the hydroxylation occurs at the desired position on the molecule. Detailed synthetic routes are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The compound is often produced in specialized facilities that adhere to strict regulatory standards to ensure the quality and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy Aminopterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Aplicaciones Científicas De Investigación
7-Hydroxy Aminopterin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its structural similarity to folic acid derivatives.
Industry: Utilized in the development of new pharmaceuticals and as a biochemical reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 7-Hydroxy Aminopterin involves its interaction with the enzyme dihydrofolate reductase. By competitively inhibiting this enzyme, the compound blocks the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines. This inhibition leads to a reduction in DNA, RNA, and protein synthesis, ultimately affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Aminopterin: The parent compound of 7-Hydroxy Aminopterin, used historically as an antineoplastic agent.
Methotrexate: A widely used chemotherapeutic agent with a similar mechanism of action but different pharmacokinetic properties.
Folic Acid: A naturally occurring vitamin that serves as a precursor to tetrahydrofolate
Uniqueness: this compound is unique due to its specific hydroxylation, which can alter its biological activity and pharmacokinetic properties compared to its parent compound, aminopterin, and other similar compounds like methotrexate. This uniqueness makes it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
IUPAC Name |
(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRAZHHNSREJAS-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857708 |
Source


|
| Record name | N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97772-99-1 |
Source


|
| Record name | N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)
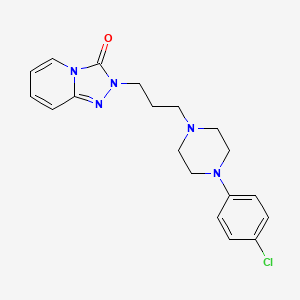
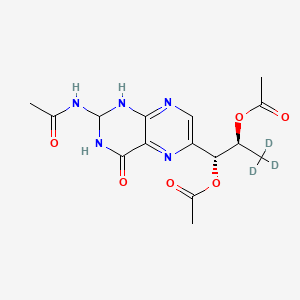
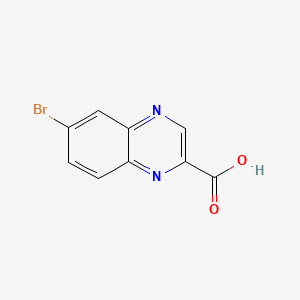
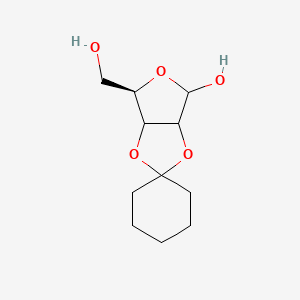
![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
